molecular formula C15H10O4 B1258734 3',4'-Dihydroxyisoflavone

3',4'-Dihydroxyisoflavone

Cat. No. B1258734
M. Wt: 254.24 g/mol
InChI Key: JGEXBQSHBMXCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-dihydroxyisoflavone is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 3' and 4'. It has been isolated from Penicillium purpurogenum. It has a role as a Penicillium metabolite. It derives from an isoflavone.

Scientific Research Applications

1. Microbial and Enzymatic Biotransformation

Roh (2013) highlights the development of microbial and enzymatic platforms for pharmaceuticals and industrial chemicals production. Specifically, the study focuses on the biotransformation of flavonoid and isoflavonoid oxidation, including ortho-dihydroxyisoflavones like 7,3',4'-trihydroxyisoflavone, to enhance their health-related quality in humans. The research emphasizes substrate specificity in enzymes for regiospecific multiple hydroxylation of isoflavones (Roh, 2013).

2. Cardioprotective Effects

Qin et al. (2008) explore the cardioprotective properties of 3',4'-Dihydroxyflavonol (DiOHF), particularly its potential in treating cardiovascular diseases through myocardial ischemia and reperfusion injury reduction. This study investigates the structure-activity relationships of DiOHF, revealing insights into its mechanism of inducing cardioprotection (Qin et al., 2008).

3. Biotransformation by Recombinant Microbial Enzymes

Seeger et al. (2003) discuss the isolation and synthesis of isoflavonoids, focusing on the introduction of hydroxyl groups into isoflavonoids using enzymes as an alternative to chemical synthesis. They investigate the biotransformation capabilities of specific enzymes, highlighting the production of 7,3',4'-trihydroxyisoflavone through these processes (Seeger et al., 2003).

4. Antioxidant Activity

Park et al. (2008) isolate ortho-dihydroxyisoflavone derivatives from aged Korean fermented soy paste, evaluating their antioxidant properties. They find that compounds like 7,3',4'-trihydroxyisoflavone exhibit significant radical scavenging activities, suggesting their role in combating oxidative stress (Park et al., 2008).

5. Allelopathic Properties

Tsanuo et al. (2003) identify isoflavanones in the root exudate of Desmodium uncinatum, with potential allelopathic mechanisms to prevent parasitism by Striga hermonthica. This study contributes to understanding the ecological interactions and potential agricultural applications of isoflavones like 3',4'-dihydroxyisoflavone (Tsanuo et al., 2003).

6. Inhibition of Tyrosinase and Melanin Formation

Park et al. (2010) research the inhibitory effects of natural ortho-dihydroxyisoflavone derivatives on tyrosinase activity and melanin formation, particularly in the context of skin health. They discover significant suppressive effects on melanin formation, pointing towards potential cosmetic and dermatological applications (Park et al., 2010).

7. Solvation Behavior and Spectroscopy Studies

Seitsonen et al. (2019) conduct a study on 3-hydroxyflavone (3HF), a simplified prototype of flavonoids like 3',4'-dihydroxyisoflavone, examining its solvation mechanism and vibrational properties. This research offers insights into the solvation behavior of flavonoids, contributing to a deeper understanding of their chemical properties (Seitsonen et al., 2019).

8. Biotransformation by Streptomyces Species

Shrestha et al. (2021) investigate the biotransformation of flavonoids by Streptomyces species, highlighting the production of hydroxylated products like 3',4',7-trihydroxyisoflavone. This study sheds light on the biotechnological applications of microorganisms in modifying naturally occurring flavonoids (Shrestha et al., 2021).

properties

Product Name

3',4'-Dihydroxyisoflavone

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O4/c16-12-6-5-9(7-13(12)17)11-8-19-14-4-2-1-3-10(14)15(11)18/h1-8,16-17H

InChI Key

JGEXBQSHBMXCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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